
C13H8N4Se
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the molecular formula C13H8N4Se is a selenium-containing organic molecule. Selenium is known for its unique properties and applications in various fields, including chemistry, biology, and medicine. This compound, due to its selenium content, may exhibit interesting chemical and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of C13H8N4Se typically involves the incorporation of selenium into an organic framework. One common method is the reaction of an aromatic amine with selenium dioxide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or acetic acid, with the temperature maintained between 50-100°C to ensure optimal reaction rates and yields.
Industrial Production Methods
Industrial production of selenium-containing compounds often involves the use of selenium powder or selenium dioxide as starting materials. The process may include steps such as:
Oxidation: Selenium powder is oxidized to selenium dioxide.
Reaction with Organic Substrates: The selenium dioxide is then reacted with organic substrates under controlled conditions to form the desired selenium-containing compound.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
C13H8N4Se: can undergo various types of chemical reactions, including:
Oxidation: The selenium atom can be oxidized to higher oxidation states.
Reduction: The compound can be reduced to form different selenium-containing species.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield selenium oxides, while substitution reactions can introduce various functional groups onto the aromatic ring.
Applications De Recherche Scientifique
C13H8N4Se: has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other selenium-containing compounds.
Biology: Selenium compounds are known for their antioxidant properties and potential therapeutic applications.
Medicine: Research is ongoing into the use of selenium compounds in cancer therapy and as antimicrobial agents.
Industry: Selenium-containing compounds are used in the production of semiconductors and other electronic materials.
Mécanisme D'action
The mechanism by which C13H8N4Se exerts its effects involves the interaction of the selenium atom with biological molecules. Selenium can form selenoproteins, which play a crucial role in various biological processes, including antioxidant defense and redox regulation. The compound may also interact with cellular pathways involved in apoptosis and cell proliferation, making it a potential candidate for therapeutic applications.
Comparaison Avec Des Composés Similaires
C13H8N4Se: can be compared with other selenium-containing compounds such as:
Selenocysteine: An amino acid that incorporates selenium and is known for its role in selenoproteins.
Selenomethionine: Another selenium-containing amino acid used in dietary supplements.
Selenium dioxide: A simple inorganic selenium compound used in various chemical reactions.
The uniqueness of This compound lies in its specific organic framework, which may confer distinct chemical and biological properties compared to other selenium compounds.
Propriétés
Formule moléculaire |
C13H7N4Se |
|---|---|
Poids moléculaire |
298.19 g/mol |
InChI |
InChI=1S/C13H7N4Se/c14-6-10(7-15)12(11(8-16)13(17)18)9-4-2-1-3-5-9/h1-5,11,17H |
Clé InChI |
NMWNOBRFJQQEIF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=C(C#N)C#N)C(C#N)C(=N)[Se] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


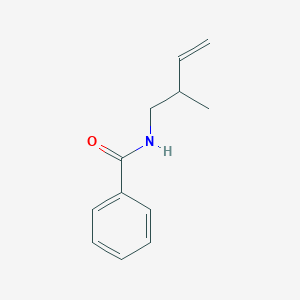

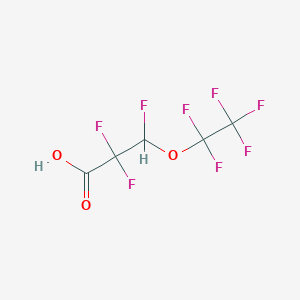
![(Z)-2-(1,3-benzothiazol-2-yl)-3-[3-(4-butylsulfanylphenyl)-1-phenylpyrazol-4-yl]prop-2-enenitrile](/img/structure/B15171183.png)
![1H-Pyrrolo[2,3-b]pyridine-2-acetamide, 4-bromo-](/img/structure/B15171190.png)
methylidene}-2-methoxy-4-(trifluoromethyl)pyridine-3-sulfonamide](/img/structure/B15171202.png)
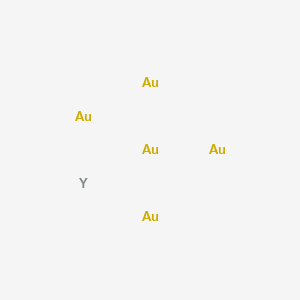
![Ethyl 2-[2-(4-fluorophenyl)-2-oxoethyl]-1,3-thiazole-4-carboxylate](/img/structure/B15171211.png)
![5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-[2-(propan-2-yloxy)phenyl]benzamide](/img/structure/B15171215.png)
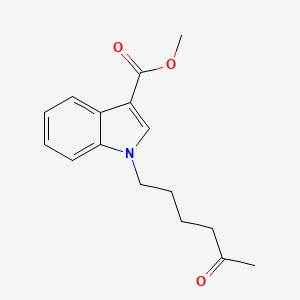
![Methyl 9-bromobenzo[h]isoquinoline-6-carboxylate](/img/structure/B15171237.png)
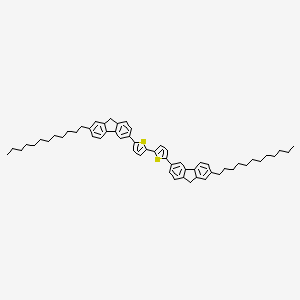
![N-[2-(Cyclopentyloxy)phenyl]-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B15171261.png)
![3,7-Dihydroxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B15171273.png)
